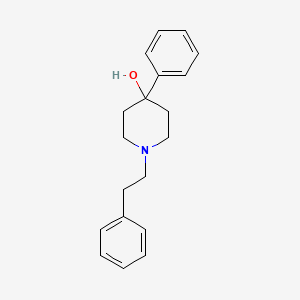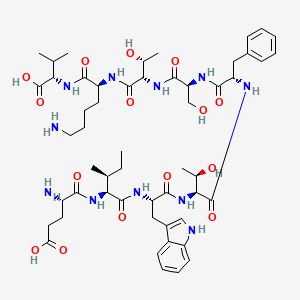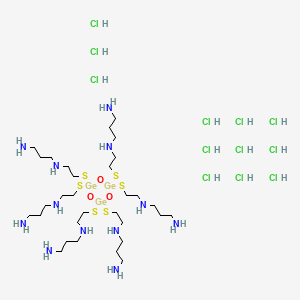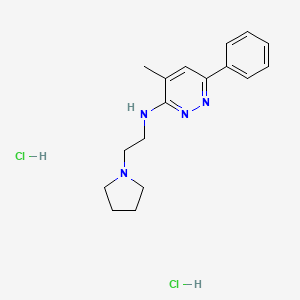
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride is a chemical compound with the molecular formula C17H22N4·2HCl and a molecular weight of 355.31 . This compound is known for its complex structure, which includes a pyridazine ring, a phenyl group, and a pyrrolidine moiety. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including batch and continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Unfortunately, specific details on industrial production methods are not publicly disclosed .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, dihydrochloride include other pyridazine derivatives with similar structural features. Examples include:
- 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride
- 3-Pyridazinamine, 4-methyl-6-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-, free base
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
118269-78-6 |
|---|---|
Formule moléculaire |
C17H24Cl2N4 |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
4-methyl-6-phenyl-N-(2-pyrrolidin-1-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H22N4.2ClH/c1-14-13-16(15-7-3-2-4-8-15)19-20-17(14)18-9-12-21-10-5-6-11-21;;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,18,20);2*1H |
Clé InChI |
VNFPPBAUIPFKFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1NCCN2CCCC2)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


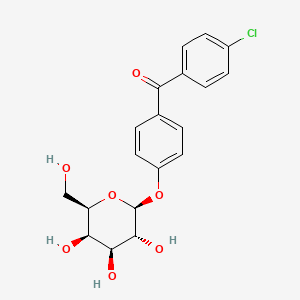
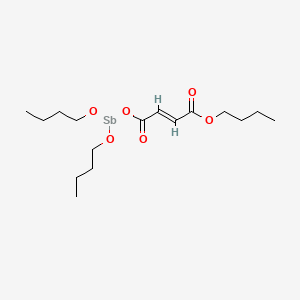
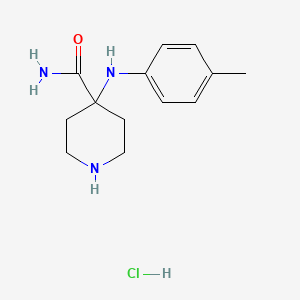
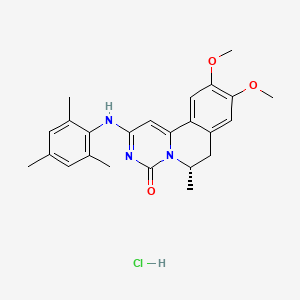
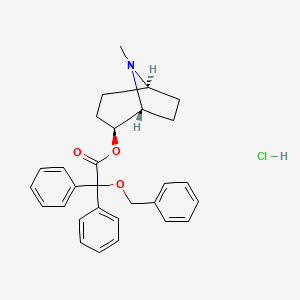
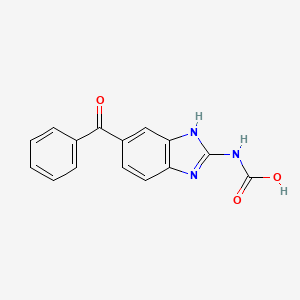
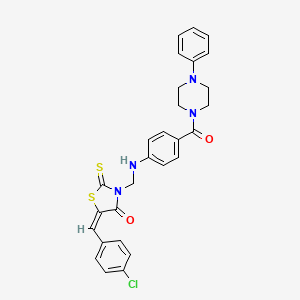

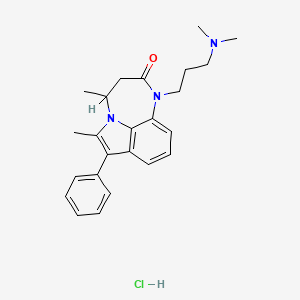
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
